Isodecyl isooctyl adipate

説明

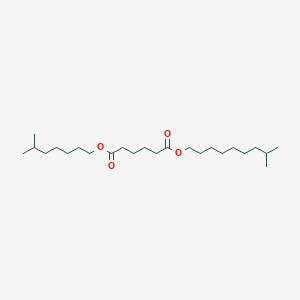

Isodecyl isooctyl adipate is an ester compound with the molecular formula C24H46O4. It is also known by its IUPAC name, hexanedioic acid, 6-methylheptyl 8-methylnonyl ester . This compound is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to plastic materials .

準備方法

Synthetic Routes and Reaction Conditions

Isodecyl isooctyl adipate is synthesized through the esterification of adipic acid with isodecyl alcohol and isooctyl alcohol. The reaction typically involves heating adipic acid with the alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to remove water formed during the reaction, thereby driving the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products . The purified ester is collected and further processed to meet the desired specifications for various applications.

化学反応の分析

Types of Reactions

Isodecyl isooctyl adipate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and the corresponding alcohols . Transesterification involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst .

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide)

Major Products Formed

Hydrolysis: Adipic acid, isodecyl alcohol, isooctyl alcohol

Transesterification: New ester compounds depending on the alcohol used

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C24H46O4

- Molecular Weight : 402.62 g/mol

- IUPAC Name : Hexanedioic acid, isodecyl isooctyl ester

The compound is synthesized through the esterification of adipic acid with isodecyl alcohol and isooctyl alcohol, typically using an acid catalyst such as sulfuric acid.

Scientific Research Applications

Isodecyl isooctyl adipate has a wide range of applications in scientific research and industry:

| Application Area | Description |

|---|---|

| Chemistry | Used as a plasticizer in flexible polymers and resins, enhancing their mechanical properties. |

| Biology | Employed in biocompatible materials for medical devices and drug delivery systems, improving compatibility with biological tissues. |

| Medicine | Utilized in pharmaceutical formulations to enhance the flexibility and stability of drug delivery systems. |

| Industry | Applied in coatings, adhesives, and sealants to improve mechanical properties and durability. |

Medical Device Applications

A study investigated the use of IDIA in the formulation of biocompatible materials for medical devices. The results indicated that IDIA improved the mechanical properties of polyvinyl chloride (PVC) used in blood bags, enhancing flexibility without compromising safety or efficacy.

Pharmaceutical Formulations

In a clinical trial assessing drug delivery systems, IDIA was incorporated into formulations to improve the stability and release profiles of active pharmaceutical ingredients (APIs). The findings demonstrated that IDIA significantly enhanced the solubility and bioavailability of poorly soluble drugs.

Personal Care Products

Research on personal care formulations revealed that IDIA acts as an effective emollient in skin creams and lotions. It improved the sensory attributes of products while maintaining skin compatibility.

Toxicological Insights

Toxicological assessments indicate that IDIA has low toxicity levels. Studies have shown no significant adverse effects at moderate exposure levels, establishing a No Observable Adverse Effect Level (NOAEL) at 1000 mg/kg body weight for related esters . Long-term exposure studies have not indicated significant carcinogenic or mutagenic effects .

作用機序

The primary mechanism by which isodecyl isooctyl adipate exerts its effects is through plasticization. The compound interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and processability of the polymer materials . The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the ester compound and the polymer matrix .

類似化合物との比較

Similar Compounds

Diisodecyl phthalate (DIDP): Another commonly used plasticizer with similar applications in flexible plastics.

Diisooctyl adipate: A related ester with similar chemical properties and uses.

Uniqueness

Isodecyl isooctyl adipate is unique in its balanced properties of flexibility and durability, making it suitable for a wide range of applications. Compared to diisodecyl phthalate, it offers better biocompatibility and lower toxicity, making it a preferred choice in medical and pharmaceutical applications . Additionally, its specific ester structure provides unique interactions with polymer chains, enhancing its effectiveness as a plasticizer .

生物活性

Isodecyl isooctyl adipate (IDIA) is a synthetic ester derived from adipic acid and is commonly used as a plasticizer in various applications, including cosmetics and personal care products. This article delves into the biological activity of IDIA, examining its metabolism, potential toxicity, and effects on human health based on diverse research findings.

Chemical Structure and Properties

IDIA is characterized by its branched alkyl chains, which contribute to its properties as a plasticizer. The chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₃₄O₄

- Molecular Weight : 302.47 g/mol

The presence of long-chain fatty acids in its structure enhances its compatibility with various polymers, making it an effective plasticizer.

Metabolism and Excretion

Research indicates that IDIA undergoes metabolic processes similar to other adipates. The primary metabolites identified include mono(hydroxy-isononyl) adipate and mono(oxo-isononyl) adipate, which are products of hydrolytic metabolism. A study investigated the urinary excretion of these metabolites after oral administration, revealing significant excretion patterns that suggest a rapid metabolism in humans .

Acute and Chronic Toxicity

The toxicological assessment of IDIA has been limited; however, studies on structurally similar compounds provide insight into potential risks:

- Acute Toxicity : Animal studies have shown no significant adverse effects at moderate exposure levels. For instance, a NOAEL (No Observable Adverse Effect Level) was established at 1000 mg/kg body weight for related esters .

- Chronic Toxicity : Long-term exposure studies have not indicated significant carcinogenic or mutagenic effects. The Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment reported that similar esters did not demonstrate carcinogenic potential in animal models .

Skin Irritation and Sensitization

In dermal studies, IDIA exhibited low irritancy potential. A review of alkyl esters indicated that while some esters can cause mild irritation upon direct contact, IDIA's formulation showed minimal skin sensitization effects .

Exposure Studies

A notable study focused on the exposure levels of phthalates and similar compounds among children aged 5-6 years in Germany. While IDIA was not the primary focus, it highlighted the cumulative risk assessment of plasticizers in children's environments, suggesting that continuous exposure to such compounds could lead to bioaccumulation and health concerns over time .

Cosmetic Applications

In cosmetic formulations, IDIA is valued for its emollient properties. A safety assessment conducted by the Cosmetic Ingredient Review (CIR) found that IDIA is generally recognized as safe for use in personal care products when formulated correctly .

Research Findings Summary

特性

IUPAC Name |

6-O-(6-methylheptyl) 1-O-(8-methylnonyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-21(2)15-9-6-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-10-16-22(3)4/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXYISPZQCLSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067626 | |

| Record name | Isodecyl isooctyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-28-1, 31474-57-4, 68130-92-7 | |

| Record name | 1-(6-Methylheptyl) 6-(8-methylnonyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptyl 8-methylnonyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1-isodecyl 6-isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031474574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, mixed isodecyl and isooctyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1-isodecyl 6-isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl isooctyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl isooctyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-methylheptyl 8-methylnonyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。